Robustaol A

Description

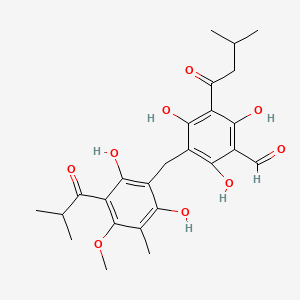

Robustaol A is a naturally occurring aromatic hydroxyketone isolated from the leaves of Eucalyptus robusta, a plant traditionally used in Chinese herbal medicine. Its chemical structure features a complex arrangement of hydroxyl, ketone, and methyl groups, contributing to its unique physicochemical and bioactive properties. The compound has a molecular weight of 488.49 g/mol and a melting point of 228–230°C . This compound exhibits notable anti-malarial activity, making it a subject of interest in pharmacological research. Its isolation and structural elucidation have been documented through spectroscopic methods, including UV, IR, and NMR, which confirm its bicyclic aromatic framework with methyl and ketone substituents .

Properties

CAS No. |

78411-76-4 |

|---|---|

Molecular Formula |

C25H30O9 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-(3-methylbutanoyl)benzaldehyde |

InChI |

InChI=1S/C25H30O9/c1-10(2)7-16(27)17-22(31)14(21(30)15(9-26)24(17)33)8-13-20(29)12(5)25(34-6)18(23(13)32)19(28)11(3)4/h9-11,29-33H,7-8H2,1-6H3 |

InChI Key |

VQIUVVRPDIFIPV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- This compound vs. Compound X : While both are derived from Eucalyptus robusta, Compound X lacks the methyl substitution at the C-5 position but includes a methoxy group and an aldehyde functionality, reducing its molecular weight and melting point .

- This compound vs.

Functional and Bioactive Comparison

- Anti-Malarial Activity: this compound demonstrates specific anti-malarial properties, likely due to its hydroxyl-ketone interactions with parasite enzymes.

- Solubility: this compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in ethanol, whereas Dotriacontanone is hydrophobic due to its long alkyl chain .

- Synthetic Accessibility: this compound’s complex bicyclic structure makes its synthesis challenging compared to Dotriacontanone, which can be synthesized via straightforward ketonization of fatty acids .

Research Findings and Implications

Its structural complexity offers a template for designing derivatives with enhanced bioavailability. For example:

- Modification of Hydroxyl Groups : Acetylation of this compound’s hydroxyl groups improved its metabolic stability in vitro but reduced anti-malarial efficacy, suggesting that free hydroxyls are critical for activity .

- Comparative Toxicity : Compound X exhibited higher cytotoxicity in mammalian cell lines compared to this compound, limiting its therapeutic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.